2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 315-99-1
VCID: VC15974313
InChI: InChI=1S/C12H8F2O/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2
SMILES:
Molecular Formula: C12H8F2O
Molecular Weight: 206.19 g/mol

2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone

CAS No.: 315-99-1

Cat. No.: VC15974313

Molecular Formula: C12H8F2O

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone - 315-99-1

Specification

CAS No. 315-99-1
Molecular Formula C12H8F2O
Molecular Weight 206.19 g/mol
IUPAC Name 2-fluoro-1-(4-fluoronaphthalen-1-yl)ethanone
Standard InChI InChI=1S/C12H8F2O/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2
Standard InChI Key IEUWFIZAQJBGHG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2F)C(=O)CF

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a naphthalene backbone with fluorine substituents at the 1- and 4-positions, creating a planar aromatic system. The ethanone group (-CO-) is attached to the 1-position of the naphthalene ring, with a fluorine atom at the α-carbon (C-2 of the ethanone chain). This arrangement introduces significant electronic effects: the fluorine atoms withdraw electron density via inductive effects, polarizing the carbonyl group and enhancing its electrophilicity .

The molecular formula is C₁₂H₈F₂O, with a molecular weight of 230.19 g/mol. Comparatively, the brominated analog (CAS 388-31-8) has a molecular weight of 267.09 g/mol, highlighting the mass difference between bromine and fluorine substituents .

Spectroscopic Characteristics

While experimental spectral data for 2-fluoro-1-(4-fluoronaphthalen-1-yl)ethanone is unavailable, its brominated counterpart (CAS 388-31-8) exhibits a boiling point of 362.2°C and a density of 1.548 g/cm³ . These values suggest that the fluorinated variant would have a slightly lower boiling point and density due to fluorine’s smaller atomic radius and reduced molecular mass. Nuclear magnetic resonance (NMR) spectroscopy of similar compounds reveals distinct aromatic proton environments and carbonyl carbon shifts, typically appearing near δ 190–200 ppm in ¹³C NMR .

Synthetic Methodologies

Halogenation Strategies

Fluorinated ethanones are often synthesized via halogenation of precursor ketones. For example, 2-bromo-1-(4-fluorophenyl)ethanone (CAS 403-29-2) is prepared by brominating 4-fluoroacetophenone using bromine in acetic acid . Adapting this method, 2-fluoro-1-(4-fluoronaphthalen-1-yl)ethanone could be synthesized via electrophilic fluorination of 1-(4-fluoronaphthalen-1-yl)ethanone using Selectfluor® or analogous fluorinating agents.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer another route. The synthesis of α-fluorovinyl derivatives, as described in the synthesis of 1-(1-fluorovinyl)naphthalene , involves condensation of fluorosulfones with paraformaldehyde. Applying this strategy, 2-fluoro-1-(4-fluoronaphthalen-1-yl)ethanone might be accessible through coupling of 4-fluoronaphthalene-1-carbonyl chloride with a fluoromethyl Grignard reagent.

Physicochemical Properties

Thermal Stability

The brominated analog (CAS 388-31-8) has a flash point of 172.9°C, indicating moderate flammability . The fluorinated derivative is expected to exhibit similar thermal behavior, though with slightly reduced flammability due to fluorine’s flame-retardant properties.

Solubility and Partitioning

Calculated log P values for related compounds range from 1.81 to 3.12, suggesting moderate lipophilicity . The presence of two fluorine atoms likely lowers the log P compared to non-fluorinated analogs, enhancing aqueous solubility. Experimental solubility data for 2-bromo-1-(4-fluorophenyl)ethanone in ethanol (0.273 mg/mL) provides a benchmark for solvent selection in purification processes.

Reactivity and Applications

Nucleophilic Substitution

The α-fluorine in the ethanone moiety activates the carbonyl carbon toward nucleophilic attack. In pharmaceutical synthesis, such reactivity is exploited to construct heterocyclic scaffolds. For instance, 2-bromo-1-(4-fluorophenyl)ethanone reacts with aminothiazoles to form imidazopyridazines under reflux conditions . Similar reactions with 2-fluoro-1-(4-fluoronaphthalen-1-yl)ethanone could yield fluorinated heterocycles with enhanced bioavailability.

Material Science Applications

Fluorinated aromatics are prized in organic electronics for their electron-deficient character, which improves charge transport in semiconductors. The naphthalene core in this compound may serve as a building block for liquid crystals or organic light-emitting diodes (OLEDs) .

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